molecular formula C20H20FN3O3S2 B2361426 N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 905673-86-1

N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2361426
CAS No.: 905673-86-1
M. Wt: 433.52
InChI Key: IJTMGQWKHZIUPM-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20FN3O3S2 and its molecular weight is 433.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

  • Antimicrobial Screening : Some novel compounds synthesized from fluoro substituted sulphonamide benzothiazole have been screened for antimicrobial activity. These compounds are known for their broad pharmacological potentials, including antimicrobial properties, due to the biodynamic properties of benzothiazoles and sulphonamide compounds. The synthesis involved fluoroaniline derivatives, indicating a focus on harnessing the antimicrobial potential of such structures (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Anticancer Applications

  • Pro-apoptotic Activity : Indapamide derivatives synthesized for anticancer applications show significant proapoptotic activity. Specifically, a compound demonstrated growth inhibition on melanoma cell lines, indicating the potential of fluoro substituted benzothiazole sulphonamides in cancer treatment (Yılmaz et al., 2015).

Enzyme Inhibitory Applications

  • Carbonic Anhydrase Inhibition : Halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, potentially including structures similar to the compound , have shown inhibitory effects on tumor-associated carbonic anhydrase isozyme IX. This suggests a potential application in designing antitumor agents based on these molecular frameworks (Ilies et al., 2003).

Antiproliferative Activities

  • Antiproliferative Activities : Pyrazole-sulfonamide derivatives have been evaluated for their antiproliferative activities against various cell lines, indicating the potential of such compounds in cancer research. The derivatives showed selective effects, highlighting the importance of sulfonamide modifications in designing therapeutic agents (Mert et al., 2014).

Fluorine-18 Labeling for PET Imaging

  • Development of Fluorine-18-labeled Antagonists : Fluorinated derivatives of WAY 100635, a notable compound for PET imaging, have been synthesized to study the serotonin 5-HT1A receptor. This highlights the relevance of fluorine substitution in benzamide derivatives for enhancing the imaging capabilities of PET scans (Lang et al., 1999).

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-13-9-11-24(12-10-13)29(26,27)15-7-5-14(6-8-15)19(25)23-20-22-18-16(21)3-2-4-17(18)28-20/h2-8,13H,9-12H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTMGQWKHZIUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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